molecular formula C15H13ClN4O3S B2434675 8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 299421-61-7

8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2434675
CAS No.: 299421-61-7
M. Wt: 364.8
InChI Key: LAYLZGGSMJKXBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with a unique structure that combines a purine base with a chlorophenyl group

Preparation Methods

The synthesis of 8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps. One common method starts with the preparation of the purine base, followed by the introduction of the chlorophenyl group through a series of substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the purine base.

    Substitution: The chlorophenyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors that play critical roles in cellular processes .

Comparison with Similar Compounds

Compared to other similar compounds, 8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione stands out due to its unique combination of a purine base and a chlorophenyl group. Similar compounds include other purine derivatives and chlorophenyl-containing molecules. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

8-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3,7-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O3S/c1-19-11-12(20(2)14(23)18-13(11)22)17-15(19)24-7-10(21)8-3-5-9(16)6-4-8/h3-6H,7H2,1-2H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYLZGGSMJKXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1SCC(=O)C3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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